

Fluorosulfonic acid reaction with water

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Compound of Interest		
Compound Name:	Fluorosulfonic acid	
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An In-depth Technical Guide to the Reaction of Fluorosulfonic Acid with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorosulfonic acid (HSO₃F), a superacid, is a critical reagent and catalyst in various chemical synthesis applications. Its interaction with water is characterized by an extremely rapid and highly exothermic hydrolysis reaction. This technical guide provides a comprehensive overview of the core principles of this reaction, including its thermodynamics, kinetics, and a plausible mechanism. Given the significant hazards, this document also outlines detailed experimental protocols for safely studying the reaction's kinetics and thermodynamics, alongside essential safety and handling procedures. The quantitative data is consolidated into tables for clarity, and key processes are visualized using logical diagrams to aid in comprehension for research and development professionals.

Reaction Thermodynamics

The hydrolysis of **fluorosulfonic acid** is a violent, highly exothermic process that proceeds completely to yield sulfuric acid (H₂SO₄) and aqueous hydrofluoric acid (HF).

The balanced chemical equation for this reaction is:

$$HSO_3F(I) + H_2O(I) \rightarrow H_2SO_4(I) + HF(aq)$$



The significant release of heat underscores the need for extreme caution and robust thermal management when handling this reaction. The standard enthalpy of reaction (ΔH° rxn) can be calculated from the standard enthalpies of formation (ΔfH°) of the reactants and products.

Standard Enthalpies of Formation

The standard enthalpy of formation for liquid **fluorosulfonic acid** was calculated from its gasphase value and its enthalpy of vaporization. The values for all components are summarized in Table 1.

Table 1: Standard Enthalpies of Formation for Reactants and Products

Compound	Formula	State	Standard Enthalpy of Formation (ΔfH°) (kJ/mol)	Source
Fluorosulfonic Acid	HSO₃F	Gas	-753.12 ± 8.40	[1]
Enthalpy of Vaporization	ΔΗνар	-	+55.7	[2]
Fluorosulfonic Acid	HSO₃F	Liquid	-808.82	(Calculated)
Water	H ₂ O	Liquid	-285.83	[3][4][5][6]
Sulfuric Acid	H ₂ SO ₄	Liquid	-813.9	[6]

| Hydrofluoric Acid | HF | Aqueous | -320.83 |[7] |

Calculated Enthalpy of Reaction

Using the values from Table 1, the standard enthalpy of reaction is calculated as follows:

 $\Delta H^{\circ} rxn = [\Delta f H^{\circ} (H_2 S O_4, I) + \Delta f H^{\circ} (HF, aq)] - [\Delta f H^{\circ} (HS O_3 F, I) + \Delta f H^{\circ} (H_2 O, I)] \Delta H^{\circ} rxn = [-813.9 + (-320.83)] - [-808.82 + (-285.83)] \Delta H^{\circ} rxn = -40.08 kJ/mol$

This calculated value confirms the exothermic nature of the hydrolysis.



Physicochemical Properties

Key quantitative properties of **fluorosulfonic acid** are listed in Table 2.

Table 2: Physicochemical Properties of Fluorosulfonic Acid

Property	Value	Source
Molar Mass	100.06 g/mol	[8]
Density (at 25°C)	1.726 g/cm ³	[8]
Boiling Point	163 °C	[9]
Melting Point	-89 °C	[9]
Hammett Acidity (H ₀)	-15.1	[8]

| Self-ionization Constant (K at 298 K) | 4.0×10^{-8} |[8] |

Reaction Kinetics

The hydrolysis of **fluorosulfonic acid** is known to be extremely rapid.[9][10] General chemical safety literature describes the reaction as "violent," which is indicative of a very fast reaction rate with significant gas and heat evolution.[9]

One specific piece of quantitative data, derived from modeling for emergency response, provides an estimate of the reaction speed. This data is summarized in Table 3.

Table 3: Kinetic Data for the Hydrolysis of Fluorosulfonic Acid

Parameter	Condition	Value	Source

| Time to 50% Yield of HF | Spill into ≥ 5-fold excess of water | 0.12 minutes (7.2 seconds) | |

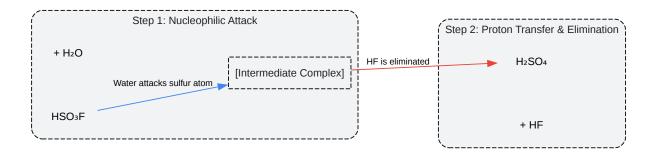
It is important to note that the source for this data is a report developed for the Emergency Response Guidebook and likely represents a simulation rather than a direct experimental measurement from a peer-reviewed kinetic study. In contrast, some academic literature



describes the hydrolysis as "slow," though this is likely in the context of comparison with other superacid reactions or under anhydrous conditions where trace moisture is the reactant.[8] For practical purposes involving bulk water, the reaction should be considered nearly instantaneous and extremely hazardous.

Proposed Reaction Mechanism

A detailed, empirically verified reaction mechanism is not available in the literature. However, a chemically plausible mechanism can be proposed based on the principles of nucleophilic substitution at a tetrahedral sulfur(VI) center. The reaction likely proceeds in two main steps, as illustrated below.



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Caption: Proposed two-step mechanism for HSO₃F hydrolysis.

- Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the fluorosulfonic acid. This forms a transient, pentacoordinate sulfur intermediate.
- Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to the fluorine atom, followed by the cleavage of the sulfur-fluorine bond. This results in the elimination of a hydrogen fluoride molecule and the formation of sulfuric acid.

Experimental Protocols



Studying this reaction requires specialized equipment and stringent safety protocols due to its rapid, exothermic nature and the corrosivity of all components.

Protocol for Kinetic Analysis via Stopped-Flow Spectroscopy

The extremely fast rate of this reaction makes it an ideal candidate for investigation using a stopped-flow apparatus, which allows for the study of reactions on a millisecond timescale.

Objective: To determine the rate constant of the hydrolysis of HSO₃F.

Apparatus:

- A stopped-flow spectrometer equipped with UV-Vis or conductivity detection.
- All wetted components (syringes, tubing, mixing chamber, observation cell) must be constructed from corrosion-resistant materials such as PEEK, PTFE, or sapphire. Standard glass and metal components will be rapidly corroded.
- The entire apparatus must be housed within a high-performance fume hood designed for perchloric and hydrofluoric acid use.

Methodology:

- Reagent Preparation:
 - Solution A: Prepare a dilute solution of fluorosulfonic acid in a certified anhydrous, inert solvent (e.g., acetonitrile). The concentration must be low to control the reaction rate and temperature increase.
 - Solution B: Prepare a solution of water in the same anhydrous solvent.
- System Priming: Thoroughly flush the stopped-flow system with the anhydrous solvent to remove any trace moisture.
- Loading: Load Solution A into one drive syringe and Solution B into the other.
- Mixing and Data Acquisition:

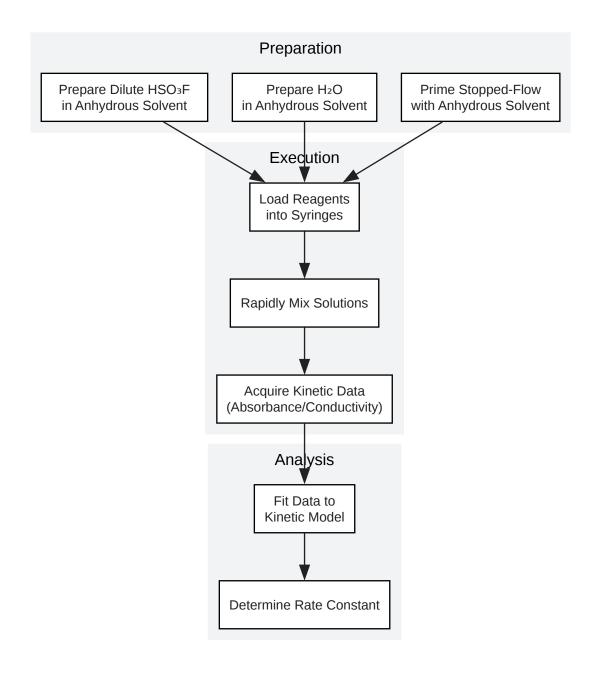
Foundational & Exploratory





- Actuate the drive syringes to rapidly inject and mix the two solutions in the mixing chamber.
- The reaction begins upon mixing, and the solution flows into the observation cell.
- The flow is abruptly stopped, and the change in absorbance or conductivity is monitored over time. The change in concentration of a species or the overall ionic concentration can be used to track the reaction progress.
- Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate rate law (e.g., pseudo-first-order if [H₂O] >> [HSO₃F]) to extract the rate constant.





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Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.

Protocol for Thermodynamic Analysis via Reaction Calorimetry

Objective: To experimentally measure the enthalpy of reaction (Δ Hrxn).

Apparatus:



- A reaction calorimeter with a sealed, corrosion-resistant reaction vessel (e.g., Hastelloy or glass-lined, though glass will be etched).
- A system for controlled, precise addition of one reactant (e.g., a syringe pump with PTFE components).
- An inert atmosphere system (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
- All operations must be conducted within a suitable fume hood.

Methodology:

- Calorimeter Setup: Calibrate the calorimeter using a standard reaction.
- Reactant Loading:
 - Charge the reaction vessel with a large, precisely known amount of deionized water.
 - Load a syringe with a small, precisely known amount of pure fluorosulfonic acid.
- Reaction Execution:
 - Establish an inert atmosphere in the reaction vessel and allow the system to reach thermal equilibrium.
 - Slowly add the fluorosulfonic acid to the stirred water at a constant, controlled rate. The
 very slow addition to a large excess of water is critical to manage the heat release and
 prevent boiling.
- Data Collection: Record the temperature change of the system over time until thermal equilibrium is re-established.
- Calculation: Calculate the total heat released (q) based on the temperature change and the
 heat capacity of the calorimeter and its contents. The enthalpy of reaction (ΔHrxn) is then
 determined by dividing q by the number of moles of the limiting reactant (HSO₃F).



Safety and Handling Protocols

Fluorosulfonic acid is an extremely hazardous substance. Its reaction with water is violent and produces two highly corrosive and toxic substances: sulfuric acid and hydrofluoric acid.[7] All personnel must be extensively trained and equipped with appropriate Personal Protective Equipment (PPE).

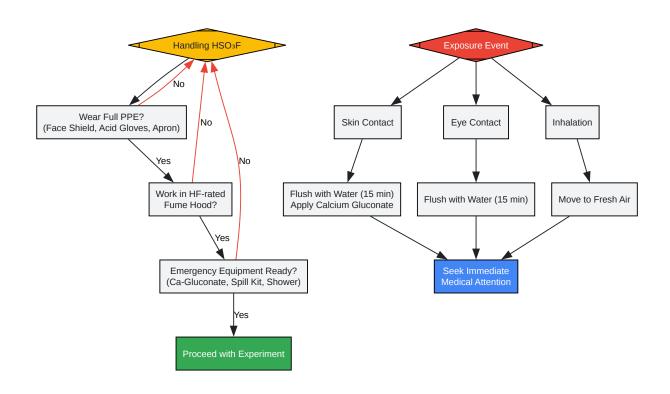
Mandatory PPE:

- Acid-resistant gloves (e.g., butyl rubber or Viton).
- Chemical splash goggles and a full-face shield.
- · Acid-resistant apron or full-body suit.
- Closed-toe, chemical-resistant footwear.
- Access to an approved respirator for HF.

Emergency Procedures:

- Spills: Evacuate the area. Do NOT use water on the spill. Neutralize small spills with an appropriate absorbent material like sand or vermiculite.[1]
- Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes, then apply calcium gluconate gel to the affected area to neutralize absorbed fluoride ions. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.
- Inhalation: Move to fresh air. Seek immediate medical attention.





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Caption: Logical workflow for handling HSO₃F and responding to exposures.

Conclusion

The reaction of **fluorosulfonic acid** with water is a thermodynamically favorable and kinetically rapid process, posing significant handling challenges due to its violent nature and the hazardous products formed. This guide has provided a quantitative, albeit calculated, value for the reaction enthalpy (-40.08 kJ/mol) and summarized the available kinetic data, which indicates a reaction half-life on the order of seconds. A plausible nucleophilic substitution mechanism has been proposed. Due to the extreme reactivity, detailed experimental protocols using specialized equipment like stopped-flow spectrometers and reaction calorimeters are necessary for any fundamental study. Adherence to stringent safety protocols is paramount for any professional handling this hazardous chemical reaction.



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- To cite this document: BenchChem. [Fluorosulfonic acid reaction with water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217915#fluorosulfonic-acid-reaction-with-water]

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